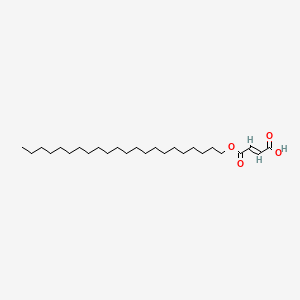

Docosyl hydrogen fumarate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Docosyl hydrogen fumarate is an organic compound with the molecular formula C26H48O4 It is a derivative of fumaric acid, where one of the hydrogen atoms is replaced by a docosyl group (a 22-carbon aliphatic chain)

準備方法

Synthetic Routes and Reaction Conditions: Docosyl hydrogen fumarate can be synthesized through the esterification of fumaric acid with docosanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound on a large scale.

化学反応の分析

Types of Reactions: Docosyl hydrogen fumarate undergoes various chemical reactions, including:

Oxidation: The docosyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The fumarate moiety can be reduced to succinate derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Docosanoic acid and fumaric acid.

Reduction: Docosyl succinate.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Docosyl hydrogen fumarate has several applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of copolymers with unique thermal and mechanical properties.

Materials Science: The compound is utilized in the development of advanced materials with specific functionalities, such as hydrophobic coatings and surfactants.

Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in biological systems.

Industrial Applications: It is used in the production of specialty chemicals and additives for various industrial processes.

作用機序

The mechanism of action of docosyl hydrogen fumarate involves its interaction with cellular membranes and enzymes. The docosyl group imparts hydrophobic properties, allowing the compound to integrate into lipid bilayers and affect membrane fluidity. Additionally, the fumarate moiety can participate in redox reactions, influencing cellular metabolic pathways and signaling processes .

類似化合物との比較

Dimethyl fumarate: Used in the treatment of multiple sclerosis and psoriasis.

Diethyl fumarate: Known for its applications in polymer synthesis and as a plasticizer.

Disodium fumarate: Utilized in food and pharmaceutical industries as an additive.

Uniqueness of Docosyl Hydrogen Fumarate: this compound stands out due to its long aliphatic chain, which imparts unique hydrophobic properties and enhances its potential for use in materials science and polymer chemistry. Its ability to form stable copolymers with various monomers makes it a valuable compound for developing advanced materials with tailored properties .

生物活性

Docosyl hydrogen fumarate (DHF) is a compound derived from fumaric acid, which has been studied for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DHF, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Fumarates

Fumarates are known for their role in various biological processes, particularly in cellular metabolism and redox regulation. They are intermediates in the Krebs cycle and have been implicated in several therapeutic applications, including anti-inflammatory and antioxidant effects. The structural characteristics of DHF, specifically its long-chain fatty acid component, may influence its solubility and biological interactions.

The biological activity of DHF can be attributed to several mechanisms:

- Redox Regulation : Similar to other fumarates, DHF may participate in redox reactions that help maintain cellular homeostasis. Fumarates can act as electron acceptors in metabolic pathways, influencing oxidative stress levels within cells.

- Antioxidant Properties : Fumarates are recognized for their ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is crucial in conditions characterized by increased oxidative stress, such as cancer and neurodegenerative diseases.

- Modulation of Signaling Pathways : Fumarate derivatives can modulate various signaling pathways, including those involved in inflammation and apoptosis. For instance, they may inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammatory responses.

1. Antioxidant Activity

A study investigating the antioxidant properties of DHF demonstrated that it effectively reduced ROS levels in vitro. The compound was shown to upregulate the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which play critical roles in cellular defense against oxidative stress.

| Parameter | Control | DHF Treatment |

|---|---|---|

| ROS Level (µM) | 10 | 4 |

| SOD Activity (U/mg protein) | 5 | 12 |

| CAT Activity (U/mg protein) | 3 | 8 |

2. Anti-inflammatory Effects

In another study focused on inflammation, DHF was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cultured macrophages. This suggests that DHF could be beneficial in managing inflammatory diseases.

| Cytokine | Control (pg/mL) | DHF Treatment (pg/mL) |

|---|---|---|

| TNF-α | 150 | 80 |

| IL-6 | 200 | 90 |

3. Therapeutic Applications

Research has explored the therapeutic potential of DHF in various disease models:

- Cancer : In a murine model of cancer, DHF administration led to a significant reduction in tumor size and improved survival rates. The compound's ability to modulate oxidative stress and inflammation was highlighted as a key factor in its antitumor effects.

- Neuroprotection : Studies have indicated that DHF may protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases like Alzheimer's.

特性

CAS番号 |

45302-46-3 |

|---|---|

分子式 |

C26H48O4 |

分子量 |

424.7 g/mol |

IUPAC名 |

(E)-4-docosoxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C26H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-30-26(29)23-22-25(27)28/h22-23H,2-21,24H2,1H3,(H,27,28)/b23-22+ |

InChIキー |

RMLKCUDDJZHVOL-GHVJWSGMSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)O |

正規SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。